1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a propyl group, a pyrrolidin-1-ylcarbonyl group, and an amine group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidin-1-ylcarbonyl chloride in the presence of a base like triethylamine.
Final Amination:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-Propyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-5-15-8-9(12)10(13-15)11(16)14-6-3-4-7-14/h8H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWCAPXEFBQQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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